2-oxo-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide
Description
2-oxo-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a heterocyclic compound featuring a chromene-carboxamide core linked to a pyridazinone ring substituted with a pyridin-4-yl group. Its design combines a chromene scaffold (known for photophysical and bioactive properties) with a pyridazinone moiety (associated with kinase inhibition and cytotoxicity) .
Properties
IUPAC Name |
2-oxo-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c26-19-6-5-17(14-7-9-22-10-8-14)24-25(19)12-11-23-20(27)16-13-15-3-1-2-4-18(15)29-21(16)28/h1-10,13H,11-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJLXBMTOYTHAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 388.4 g/mol. The structure includes a chromene ring fused with a pyridazine moiety, which is known to enhance biological activity in various contexts.
| Property | Value |
|---|---|
| CAS Number | 1021108-58-6 |
| Molecular Formula | C21H16N4O4 |
| Molecular Weight | 388.4 g/mol |
Biological Activities
While specific studies on this compound are scarce, related compounds in the chromene and pyridazine classes have demonstrated various biological activities:
- Anti-inflammatory Activity : Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play significant roles in inflammation and pain pathways . For example, certain diaryl heterocycles exhibit potent COX-II inhibition, suggesting that 2-oxo-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide may possess similar properties.
- Antimicrobial Properties : Chromene derivatives have been evaluated for their antimicrobial activities against various pathogens. The incorporation of pyridazine moieties often enhances these effects, indicating potential for this compound in treating infections .
- Anticancer Potential : Several studies have highlighted the anticancer properties of pyridine and pyridazine derivatives. For instance, compounds with similar functionalities have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be further explored for cancer treatment applications.
Case Studies and Research Findings
Although direct empirical data on this compound is limited, insights can be drawn from related research:
- Inhibitory Activity Against COX Enzymes : A study on diarylpyrazole derivatives found that certain compounds exhibited IC50 values as low as 0.011 μM against COX-II, significantly more potent than known inhibitors like Rofecoxib . This suggests that derivatives like 2-oxo-N-(...) could be synthesized and tested for similar or enhanced activity.
- Synthesis and Characterization : The synthesis of chromene derivatives typically involves multi-step organic reactions, including the formation of the chromene core followed by functionalization to introduce various substituents. Investigating synthetic routes could yield insights into optimizing the biological activity of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound’s structure is compared to three classes of analogs from the evidence:
Chromene-carboxamide derivatives (e.g., ): 6-chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide shares the chromene-carboxamide backbone but replaces the pyridazinone-ethyl linkage with a peptidomimetic chain. The chloro substituent and stereochemical complexity may enhance target specificity but reduce solubility compared to the pyridin-4-yl group in the target compound .
Pyridazinone-acetohydrazide derivatives (e.g., ): Compounds 15–18, 22–23 feature pyridazinone cores substituted with piperazinyl groups and benzylidene acetohydrazides. The absence of a chromene ring and the presence of electronegative substituents (e.g., nitro, fluoro) in these analogs likely influence their cytotoxicity and binding modes compared to the target compound’s pyridin-4-yl and chromene motifs .
Indole-based analogs (e.g., ): Indibulin (2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide) replaces the chromene-carboxamide with an indole scaffold. The chlorobenzyl group in indibulin may enhance lipophilicity and DNA intercalation, whereas the pyridazinone-ethyl linkage in the target compound could favor kinase inhibition .
Physicochemical Properties
Q & A
Q. Q1. What synthetic methodologies are reported for preparing 2-oxo-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide?
A1. Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones (e.g., uses piperidine as a catalyst for analogous chromene-carboxamide synthesis).
- Step 2 : Coupling the pyridazinone moiety to the chromene-carboxamide scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF (similar to methods in and ).
- Purification : Flash chromatography on silica gel (hexane/ethyl acetate gradients) followed by recrystallization from acetone or ethanol (as in ).
- Characterization : Confirmed via / NMR (e.g., δ 8.5–6.5 ppm for aromatic protons, δ 170–165 ppm for carbonyl carbons; see ) and HRMS for molecular ion validation.
Advanced Synthesis Challenges
Q. Q2. How are regiochemical challenges addressed during the synthesis of the pyridazinone-chromene hybrid structure?
A2. Regioselectivity in pyridazinone formation is controlled by:
- Substituent Effects : Electron-withdrawing groups (e.g., pyridin-4-yl) at position 3 of pyridazinone direct cyclization ().
- Catalytic Optimization : Use of Lewis acids (e.g., ZnCl) or base conditions (KCO) to favor 6-membered ring closure over side products ().
- Monitoring : Real-time TLC or LC-MS to track intermediate formation ().
Structural Elucidation
Q. Q3. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?
A3.
- X-ray Crystallography : Determines the dominant tautomer (e.g., lactam vs. lactim forms; used for analogous structures).
- Variable Temperature NMR : Observes proton exchange rates in DMSO-d to identify tautomeric equilibria (e.g., δ 12–14 ppm for NH protons in ).
- IR Spectroscopy : Confirms carbonyl stretching frequencies (1670–1700 cm) for lactam vs. conjugated systems ().
Biological Activity Evaluation
Q. Q4. What methodologies are employed to assess kinase inhibitory activity?
A4.
- In vitro Kinase Assays : Use of recombinant kinases (e.g., EGFR, VEGFR2) with ADP-Glo™ luminescence assays to quantify IC values (methods akin to ).
- Cellular Assays : Antiproliferative screens (MTT assay) on cancer cell lines (e.g., MCF-7, A549) with dose-response curves ().
- Docking Studies : Molecular modeling (AutoDock Vina) to predict binding modes to kinase ATP pockets ().
Data Contradiction Analysis
Q. Q5. How should researchers reconcile discrepancies in reported IC50_{50}50 values across studies?
A5.
- Assay Variability : Compare buffer conditions (e.g., ATP concentration, pH) and kinase isoforms used ().
- Compound Purity : Validate via HPLC (≥95% purity; ) and control for hydrate/solvate forms ().
- Statistical Rigor : Apply ANOVA or Student’s t-test to assess significance (n ≥ 3 replicates; ).
Advanced Mechanistic Studies
Q. Q6. What strategies elucidate the compound’s mechanism of action in complex biological systems?
A6.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment ().
- Transcriptomics : RNA-seq to map gene expression changes (e.g., apoptosis pathways; methods in ).
- Pharmacodynamic Markers : Western blotting for phosphorylation status of downstream targets (e.g., ERK, AKT; ).
Stability and Formulation
Q. Q7. How is hydrolytic stability evaluated for in vivo applications?
A7.
- Forced Degradation Studies : Incubate in PBS (pH 7.4 and 1.2) at 37°C, monitor via UPLC-MS over 24–72 hours ().
- Metabolite Identification : Liver microsome assays (human/rat) with NADPH cofactor, followed by LC-HRMS ().
- Formulation Optimization : Use cyclodextrins or lipid nanoparticles to enhance aqueous solubility (methods in ).
Structure-Activity Relationship (SAR) Exploration
Q. Q8. What computational tools guide SAR for pyridazinone-chromene hybrids?
A8.
- QSAR Models : CoMFA/CoMSIA to correlate substituent effects (e.g., pyridin-4-yl vs. phenyl) with activity ().
- Free Energy Perturbation (FEP) : Predicts binding affinity changes upon structural modifications (Schrödinger Suite; ).
- Synthetic Feasibility : Synthia™ or Reaxys to prioritize synthetically accessible analogs ().
Reproducibility in Multi-Lab Studies
Q. Q9. What protocols ensure reproducibility in biological evaluations across laboratories?
A9.
- Standardized Assays : Adopt CLIA-certified kinase panels and cell lines from ATCC ().
- Inter-Lab Calibration : Share reference samples (e.g., control inhibitors) and validate equipment (e.g., plate readers; ).
- Data Sharing : Deposit raw data in repositories like ChEMBL or PubChem ().
Advanced Analytical Challenges
Q. Q10. How are trace impurities characterized and quantified in final compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
